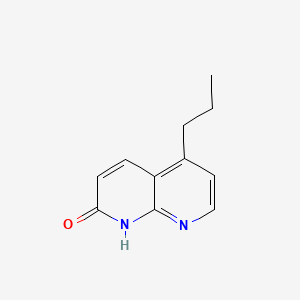

5-Propyl-1,8-naphthyridin-2(1H)-one

Description

Contextualization of the 1,8-Naphthyridinone Scaffold within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to medicinal chemistry, with estimates suggesting they constitute about 62% of all active pharmaceutical ingredients. mdpi.comrsc.org Within this vast category, nitrogen-containing heterocycles are particularly prominent, accounting for the vast majority of these therapeutic agents. mdpi.comrsc.org

The 1,8-naphthyridinone scaffold belongs to a class of molecules known as "privileged structures." nih.govnih.govresearchgate.net This concept, introduced in the late 1980s, describes molecular frameworks that can bind to multiple, often unrelated, biological targets by modifying the functional groups attached to the core structure. nih.govresearchgate.netnih.gov These scaffolds, which include well-known structures like benzodiazepines and indoles, offer an efficient pathway for the discovery of new drugs. nih.govresearchgate.net The 1,8-naphthyridine (B1210474) core and its derivatives have demonstrated a wide array of biological activities, establishing them as a versatile and privileged scaffold in drug discovery and medicinal chemistry. researchgate.netresearchgate.net

Historical Development and Significance of Naphthyridinone Core Structures

The history of the naphthyridine family, also known as diazanaphthalenes, dates back to the late 19th and early 20th centuries. While the first naphthyridine was synthesized in 1893, the parent unsubstituted 1,8-naphthyridine isomer was not synthesized until 1927. nih.gov

A pivotal moment in the history of the 1,8-naphthyridine core came in the early 1960s with the discovery of nalidixic acid. nih.gov This compound was identified by George Lesher and his colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine. acs.orgacs.org Nalidixic acid, a 1,8-naphthyridine derivative, was the first of the synthetic quinolone antibiotics and was used clinically starting in 1967. wikipedia.org It is technically a naphthyridone, not a quinolone, as its core is a 1,8-naphthyridine nucleus. wikipedia.orgdiscofinechem.com This discovery highlighted the therapeutic potential of the scaffold and spurred decades of research into related structures, leading to the development of subsequent generations of fluoroquinolone antibiotics. nih.gov The journey from a laboratory byproduct to a clinically significant antibiotic established the 1,8-naphthyridinone core as a structure of major importance in medicinal chemistry. acs.orgacs.org

Structural Elucidation and Nomenclatural Specificity of 5-Propyl-1,8-naphthyridin-2(1H)-one

The compound 5-Propyl-1,8-naphthyridin-2(1H)-one is a specific derivative of the 1,8-naphthyridinone heterocyclic system. Its structure is defined by this core, which consists of two fused pyridine (B92270) rings, with a propyl group attached at a specific position.

Nomenclature : The IUPAC name precisely describes the molecule's architecture. "1,8-naphthyridine" indicates the fusion of two pyridine rings where the nitrogen atoms are at positions 1 and 8. The "-2(1H)-one" suffix signifies a ketone group (C=O) at position 2, with the hydrogen atom located on the nitrogen at position 1. Finally, "5-Propyl" specifies that a three-carbon alkyl chain is attached to the carbon atom at position 5 of the bicyclic ring system.

Structural Elucidation : The characterization of such derivatives typically involves modern spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential to confirm the molecular structure, verify the connectivity of the atoms, and ensure the purity of the synthesized compound. ontosight.ai While specific synthesis routes for 5-Propyl-1,8-naphthyridin-2(1H)-one are not detailed in readily available literature, its structure is unequivocally defined by its name, and its properties can be inferred from the extensive studies on related naphthyridinones.

Below is a table summarizing the key identifiers for the compound.

| Property | Value |

| Chemical Name | 5-Propyl-1,8-naphthyridin-2(1H)-one |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 2703752-20-7 |

Overview of Research Trajectories Pertaining to 1,8-Naphthyridin-2(1H)-one Systems

The versatile 1,8-naphthyridine scaffold, and specifically the 1,8-naphthyridin-2(1H)-one core, has been the subject of extensive research, leading to a wide range of applications. The ability to modify the core at various positions allows for the fine-tuning of its chemical and biological properties.

Key Research Areas:

Medicinal Chemistry : This is the most explored avenue for 1,8-naphthyridinone derivatives. The broad spectrum of documented biological activities includes:

Antimicrobial Agents : Following the precedent set by nalidixic acid, research continues into new antibacterial and antifungal agents based on this scaffold. mdpi.com Some derivatives are being studied to enhance the activity of existing antibiotics against multi-resistant bacterial strains. mdpi.com

Anticancer Agents : Numerous derivatives have been synthesized and evaluated for their potential as anticancer drugs, targeting various mechanisms within cancer cells. researchgate.netnih.gov

Anti-inflammatory and Analgesic : The scaffold has been shown to possess anti-inflammatory and pain-relieving properties. researchgate.netnih.gov

Neurological Disorders : Derivatives have been investigated for potential applications in treating conditions like Alzheimer's disease and depression. researchgate.netnih.gov

Enzyme Inhibition : Specific derivatives have been developed as inhibitors for enzymes like phosphodiesterase 4 (PDE4) and kinases, which are targets for various diseases. researchgate.net

Synthetic Methodology : A significant portion of research focuses on developing new and improved methods for synthesizing the 1,8-naphthyridine core. The Friedländer annulation is a classic and frequently used method, which involves the reaction of a 2-amino-nicotinaldehyde with a compound containing an active methylene (B1212753) group. acs.org Modern research aims to make these syntheses more efficient and environmentally friendly ("greener") by using water as a solvent and employing novel catalysts. acs.orgrsc.org Multicomponent reactions (MCRs) are also being developed to generate molecular diversity and complexity in a single step. kthmcollege.ac.in

Materials Science : Beyond medicine, the unique photochemical properties of 1,8-naphthyridines have attracted interest in materials science. kthmcollege.ac.in They have been investigated for use as ligands, in the development of molecular sensors, and as components in light-emitting diodes (LEDs). kthmcollege.ac.in

The diverse research trajectories, summarized in the table below, underscore the continued importance of the 1,8-naphthyridin-2(1H)-one system as a valuable scaffold in both therapeutic and technological innovation.

| Research Area | Focus | Example Applications |

| Medicinal Chemistry | Drug Discovery & Development | Antibacterials, Anticancer agents, Anti-inflammatories, CNS agents researchgate.netnih.gov |

| Synthetic Chemistry | Reaction Development | Green Chemistry, Friedländer Synthesis, Multicomponent Reactions acs.orgkthmcollege.ac.in |

| Materials Science | Photochemical Properties | Ligands, Molecular Sensors, LEDs kthmcollege.ac.in |

Properties

IUPAC Name |

5-propyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-3-8-6-7-12-11-9(8)4-5-10(14)13-11/h4-7H,2-3H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOIILGKQNYDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=CC(=O)NC2=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Propyl 1,8 Naphthyridin 2 1h One and Its Analogues

Classical Synthetic Approaches to the Naphthyridinone Ring System

The foundational methods for constructing the 1,8-naphthyridin-2(1H)-one core rely on well-established chemical reactions that build the bicyclic structure from simpler pyridine-based precursors.

Cyclocondensation Reactions in Naphthyridinone Synthesis

Cyclocondensation reactions, particularly the Friedländer annulation, are among the most fundamental and widely used methods for synthesizing the 1,8-naphthyridine (B1210474) framework. nih.gov This approach typically involves the reaction of a 2-aminopyridine (B139424) derivative bearing an ortho-carbonyl group, such as 2-aminonicotinaldehyde, with a compound containing an activated α-methylene group (e.g., ketones, esters, or nitriles). rsc.org The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the second pyridine (B92270) ring.

Historically, the Friedländer reaction required hazardous and often costly acid or base catalysts, which were difficult to reuse. nih.gov However, modern advancements have introduced greener and more efficient catalytic systems. A notable development is the use of water as a reaction solvent, facilitated by a catalytic amount of an inexpensive and biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH). nih.gov This method allows for gram-scale synthesis under mild conditions (e.g., 50 °C), with the catalyst promoting the reaction through hydrogen bonding with the reactants. nih.gov Another green approach utilizes a catalytic amount of lithium hydroxide (LiOH) in water, providing high yields of substituted 1,8-naphthyridines. kthmcollege.ac.in

The versatility of the Friedländer synthesis allows for the introduction of various substituents onto the naphthyridine core, depending on the choice of the active methylene (B1212753) carbonyl compound. For instance, reacting 2-aminonicotinaldehyde with acetone (B3395972) yields 2-methyl-1,8-naphthyridine. nih.gov While direct synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one via this method would require a more complex starting material, the fundamental ring-forming strategy remains a cornerstone of naphthyridinone synthesis.

Table 1: Examples of Friedländer Cyclocondensation for 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Derivative | Carbonyl Compound | Catalyst/Solvent | Product | Reference(s) |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / Water | 2-Methyl-1,8-naphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline Hydroxide / Water | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] jetir.orgnih.govnaphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | Various Ketones | LiOH / Water | 2,3-Disubstituted 1,8-naphthyridines | kthmcollege.ac.in |

Combes Reaction and Related Pyrido-Pyridine Annulations

The Combes reaction offers an alternative pathway to the naphthyridine skeleton, traditionally used for synthesizing quinolines. wikipedia.orgchempedia.info The process involves the acid-catalyzed condensation of an arylamine with a β-diketone. wikipedia.org In the context of naphthyridinone synthesis, a 2-aminopyridine would replace aniline (B41778) as the starting material.

The mechanism involves three main stages. First, the aminopyridine and the β-diketone condense to form a Schiff base intermediate. This enamine tautomer is then protonated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). wikipedia.org The subsequent and rate-determining step is the electrophilic annulation (ring closure) onto the pyridine ring, followed by dehydration to yield the final aromatic naphthyridine product. wikipedia.org The choice of a substituted 2-aminopyridine and an appropriate β-diketone allows for the synthesis of diversely substituted 1,8-naphthyridines.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules like 1,8-naphthyridinones by combining three or more reactants in a single step, avoiding the isolation of intermediates. kthmcollege.ac.in A common MCR strategy for this scaffold involves the reaction of a 2-aminopyridine, an aldehyde, and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. jetir.orgorganic-chemistry.org

These reactions are often facilitated by a catalyst to drive the formation of the desired product. For example, ammonium (B1175870) metavanadate has been used as an efficient catalyst for the three-component synthesis of 2-amino-1,8-naphthyridine derivatives in methanol (B129727) at room temperature. jetir.org The reaction proceeds smoothly, and after completion, the product can be precipitated by pouring the mixture into ice water. jetir.org Another catalytic system employs N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a Lewis acid to promote the condensation, yielding trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields. kthmcollege.ac.inorganic-chemistry.org These MCRs provide a powerful tool for rapidly generating a library of substituted 1,8-naphthyridine analogues.

Table 2: Multicomponent Reactions for 1,8-Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference(s) |

| 2-Aminopyridine | Aromatic Aldehyde | Malononitrile | Ammonium Metavanadate / Methanol | 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile | jetir.org |

| 2-Aminopyridine | Aromatic Aldehyde | Malononitrile / Ethyl Cyanoacetate | TBBDA or PBBS | Trisubstituted 2-amino-1,8-naphthyridines | kthmcollege.ac.in |

| Aromatic Aldehyde | Malononitrile Dimer | Enehydrazinoketone | Piperidine | Annulated 1,8-naphthyridines | kthmcollege.ac.inresearchgate.net |

Advanced Catalytic Methods for 5-Propyl-1,8-naphthyridin-2(1H)-one Formation

Modern synthetic chemistry has developed advanced catalytic systems that enable more sophisticated and controlled construction of the naphthyridinone ring system, often through novel bond-forming strategies.

Transition Metal-Catalyzed Cycloadditions and Annulations

Transition metals, particularly copper and palladium, serve as powerful catalysts for constructing the 1,8-naphthyridine core through various cycloaddition and annulation reactions. These methods offer alternative disconnection approaches compared to classical syntheses.

Copper-catalyzed reactions have been developed for the synthesis of quinoline (B57606) derivatives, which can be conceptually adapted for naphthyridines. One such method is a [5+1] annulation of 2-ethynylanilines with an N,O-acetal, promoted by a combination of CuBr₂ and trifluoroacetic acid (TFA). organic-chemistry.org Applying this logic to a pyridine-based starting material would provide a novel entry to the naphthyridinone skeleton. Palladium catalysis has been employed in sequential C-N bond-forming reactions, such as ortho-amination followed by ipso-amidation, to construct related nitrogen-containing heterocyclic systems. nih.gov These organometallic approaches provide access to substitution patterns that may be difficult to achieve through classical methods.

Cascade Reaction Sequences in Naphthyridinone Assembly

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming transformations occur consecutively in a single operation without isolating intermediates. kthmcollege.ac.in These elegant sequences can rapidly build molecular complexity from simple starting materials.

One reported cascade approach involves a double heteroannulation reaction (DHARMA) strategy. This sequence can be initiated by the reaction of an aromatic aldehyde, a malononitrile dimer, and an enehydrazinoketone to produce complex annulated 1,8-naphthyridine derivatives. researchgate.net Another example is the ring expansion of a 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, which, upon treatment with an azide (B81097) source under microwave irradiation, undergoes a cycloaddition followed by a rearrangement and ring expansion to yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.in These sophisticated cascades demonstrate the power of modern synthetic design in efficiently assembling the core structure of 1,8-naphthyridin-2(1H)-one.

Organocatalytic and Metal-Free Synthetic Protocols

The development of environmentally benign and cost-effective synthetic methods is a central theme in modern organic chemistry. Organocatalytic and metal-free approaches for the synthesis of the 1,8-naphthyridin-2(1H)-one core, which can be adapted for the preparation of 5-propyl derivatives, have gained considerable attention.

A key strategy for the construction of the 1,8-naphthyridine skeleton is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group. wikipedia.orgjk-sci.comorganicreactions.orgresearchgate.netresearchgate.net This reaction can be effectively promoted by organocatalysts, avoiding the use of metal-based reagents.

One notable metal-free protocol utilizes choline hydroxide (ChOH) as a biodegradable and inexpensive ionic liquid catalyst in water. acs.org This method offers a green and efficient route to substituted 1,8-naphthyridines with high yields. acs.org The reaction proceeds through a likely aldol-type condensation followed by an intramolecular cyclization and dehydration cascade. The synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one via this method would hypothetically involve the reaction of 2-amino-6-propylpyridine-3-carbaldehyde with a suitable C2-synthon, such as ethyl acetate, under ChOH catalysis.

Another organocatalytic approach employs 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) as a highly reactive and regioselective catalyst for the Friedländer synthesis. This catalyst has been shown to be effective in the preparation of various quinolines and 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes.

Multicomponent reactions (MCRs) also offer an efficient metal-free pathway to construct the 1,8-naphthyridine framework. kthmcollege.ac.in These reactions, by combining three or more reactants in a single operation, allow for the rapid generation of molecular complexity from simple starting materials. While specific examples leading directly to 5-propyl-1,8-naphthyridin-2(1H)-one are not prevalent in the literature, the adaptability of MCRs suggests a potential route for its synthesis by carefully selecting the appropriate building blocks.

A ring expansion reaction of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones has also been reported as a metal-free method to access 1,8-naphthyridin-2(1H)-one derivatives. rsc.org This strategy involves the treatment of the pyrrolopyridinone substrate with an azide source, leading to a ring expansion and the formation of the naphthyridinone core. The synthesis of a 5-propyl analogue would necessitate a correspondingly substituted starting pyrrolopyridinone.

| Catalyst/Method | Reactants | Product | Key Features |

| Choline Hydroxide (ChOH) | 2-Amino-6-propylpyridine-3-carbaldehyde, C2-synthon | 5-Propyl-1,8-naphthyridin-2(1H)-one (hypothetical) | Metal-free, aqueous conditions, biodegradable catalyst. |

| TABO | 2-Amino-6-propylpyridine-3-carbaldehyde, Ketone | 5-Propyl-1,8-naphthyridine derivative (hypothetical) | High reactivity and regioselectivity. |

| Multicomponent Reaction | Substituted aminopyridine, Carbonyl compound, etc. | Substituted 1,8-naphthyridin-2(1H)-one | High atom economy, convergent synthesis. |

| Ring Expansion | Substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, Azide | Substituted 1,8-naphthyridin-2(1H)-one | Metal-free, access to substituted core. |

Regioselective and Stereoselective Synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one Precursors

The synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one is critically dependent on the availability of appropriately substituted precursors, the synthesis of which must be controlled for regioselectivity.

A primary precursor for the Friedländer synthesis of the target molecule is 2-amino-6-propylpyridine-3-carbaldehyde . The regioselective synthesis of this intermediate is a key challenge. A potential synthetic route could start from a commercially available substituted pyridine. For instance, the synthesis of 2-amino-6-alkylpyridine derivatives has been achieved through various methods, including the substitution of a leaving group on the pyridine ring. The introduction of the formyl group at the C3 position can be accomplished through methods such as the Vilsmeier-Haack reaction or the oxidation of a corresponding alcohol or methyl group. The synthesis of 3-aminopyridine-2-carbaldehyde has been reported, providing a basis for developing a route to the 6-propyl analogue. chemicalbook.com

An alternative strategy involves the construction of the substituted pyridine ring itself. For example, a one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates has been described, showcasing methods for incorporating a propyl group into a nitrogen-containing heterocycle. While not a direct precursor, this methodology highlights the potential for multicomponent strategies in building complex heterocyclic systems with specific substitution patterns.

For stereoselective synthesis, if a chiral center were to be introduced, for example, on the propyl side chain, asymmetric catalytic methods would be required. However, for the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one itself, where the propyl group is achiral, stereoselectivity is not a primary concern for the core synthesis.

| Precursor | Synthetic Approach | Key Considerations |

| 2-Amino-6-propylpyridine-3-carbaldehyde | Functionalization of a pre-existing pyridine ring or de novo ring synthesis. | Regioselective introduction of the amino, propyl, and formyl groups. |

| 5-Halo-1,8-naphthyridin-2(1H)-one | Cyclization of appropriate precursors. | Availability of starting materials for cyclization. |

Functional Group Interconversions and Derivatization Strategies of the 1,8-Naphthyridin-2(1H)-one Core

Functional group interconversions and derivatization are essential for creating analogues of 5-Propyl-1,8-naphthyridin-2(1H)-one and for introducing further chemical diversity. A key strategy for the synthesis of the target compound involves the derivatization of a pre-formed 1,8-naphthyridin-2(1H)-one core.

A plausible and powerful approach is the use of cross-coupling reactions on a halogenated naphthyridinone precursor. The synthesis would commence with the preparation of a 5-halo-1,8-naphthyridin-2(1H)-one . This intermediate could then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a propyl-containing organometallic reagent (e.g., propylboronic acid or propylstannane) to introduce the propyl group at the C5 position. rsc.orgnih.gov The synthesis of 4-halo-1,8-naphthyridin-2(1H)-ones has been reported, suggesting that the synthesis of the 5-halo isomer is feasible.

Alternatively, a Grignard reaction could be employed. A 5-halo-1,8-naphthyridin-2(1H)-one could potentially react with propylmagnesium bromide in the presence of a suitable catalyst to afford the desired product. Nickel and palladium complexes are often used to catalyze such cross-coupling reactions of alkyl halides. nih.gov

Direct C-H activation and alkylation of the 1,8-naphthyridin-2(1H)-one core at the C5 position would be a highly desirable and atom-economical approach. While challenging, recent advances in C-H functionalization methodologies, including those employing radical-based cross-coupling, offer potential avenues for such a transformation.

Once the 5-propyl-1,8-naphthyridin-2(1H)-one core is established, further derivatization can be carried out on the naphthyridinone ring. For example, the nitrogen at the N1 position can be alkylated or acylated. The carbonyl group at C2 can potentially undergo reactions typical of amides. Furthermore, if other functional groups are present on the ring, they can be manipulated to create a library of related compounds.

| Reaction Type | Precursor | Reagent | Product |

| Suzuki Coupling | 5-Bromo-1,8-naphthyridin-2(1H)-one (hypothetical) | Propylboronic acid, Pd catalyst, Base | 5-Propyl-1,8-naphthyridin-2(1H)-one |

| Stille Coupling | 5-Iodo-1,8-naphthyridin-2(1H)-one (hypothetical) | Tributyl(propyl)stannane, Pd catalyst | 5-Propyl-1,8-naphthyridin-2(1H)-one |

| Grignard Coupling | 5-Chloro-1,8-naphthyridin-2(1H)-one (hypothetical) | Propylmagnesium bromide, Ni or Pd catalyst | 5-Propyl-1,8-naphthyridin-2(1H)-one |

| N1-Alkylation | 5-Propyl-1,8-naphthyridin-2(1H)-one | Alkyl halide, Base | 1-Alkyl-5-propyl-1,8-naphthyridin-2(1H)-one |

Total Synthesis Strategies Involving the 5-Propyl-1,8-naphthyridin-2(1H)-one Substructure

At present, a survey of the scientific literature does not reveal any reported total syntheses of natural products that contain the specific 5-Propyl-1,8-naphthyridin-2(1H)-one substructure. The 1,8-naphthyridine core itself is found in various natural products, and synthetic efforts towards these molecules often rely on strategies such as the Friedländer synthesis or other cyclization reactions to construct the heterocyclic framework. jk-sci.comorganicreactions.org

A retrosynthetic analysis would likely disconnect the molecule at the bonds formed during the key cyclization step, leading back to simpler, more readily available precursors. For instance, a Friedländer-based retrosynthesis would lead back to 2-amino-6-propylpyridine-3-carbaldehyde and a suitable carbonyl compound. Alternatively, a strategy based on functional group interconversion would disconnect the propyl group, leading back to a 5-halo-1,8-naphthyridin-2(1H)-one intermediate.

The development of a total synthesis of a hypothetical natural product containing this substructure would provide a valuable platform for the validation and refinement of the synthetic methodologies discussed herein.

Mechanistic Investigations of Reactions Involving 5 Propyl 1,8 Naphthyridin 2 1h One and Its Intermediates

Detailed Reaction Pathway Analysis of Naphthyridinone Formation

The formation of 5-Propyl-1,8-naphthyridin-2(1H)-one, while not explicitly detailed in the literature, can be inferred from the well-established mechanisms of the Friedländer synthesis of related 1,8-naphthyridinones. A plausible pathway involves the reaction of 2-amino-6-propylnicotinaldehyde with a suitable C2 synthon, such as ethyl acetoacetate (B1235776) or a related active methylene (B1212753) compound.

The reaction is typically initiated by a base- or acid-catalyzed aldol-type condensation between the carbonyl compound and the amino group of the pyridine (B92270) derivative. organic-chemistry.org In a base-catalyzed mechanism, the active methylene compound is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-aminopyridine (B139424) derivative. Subsequent dehydration and intramolecular cyclization via attack of the amino group onto the newly formed carbonyl group, followed by tautomerization, would lead to the final 1,8-naphthyridin-2(1H)-one structure.

Alternatively, under acidic conditions, the carbonyl group of the 2-aminopyridine derivative is protonated, enhancing its electrophilicity and facilitating the attack by the enol form of the active methylene compound. The subsequent steps of cyclization and dehydration are also promoted by the acidic environment. acs.org

A proposed mechanism for the synthesis of 1,8-naphthyridyl derivatives using a basic ionic liquid catalyst involves the initial generation of a carbanion from the active methylene compound. nih.gov This carbanion then undergoes a condensation reaction with the carbonyl group of the 2-amino-3-pyridinecarboxaldehyde (B47744) to form an intermediate, which then cyclizes to form the carbon-nitrogen double bond of the naphthyridine ring. nih.gov

The reaction pathway can be summarized in the following general steps:

Enolate/Enol Formation: The active methylene compound forms an enolate (base-catalyzed) or an enol (acid-catalyzed).

Aldol-type Condensation: Nucleophilic attack of the enolate/enol on the aldehyde or ketone of the aminopyridine.

Dehydration: Elimination of a water molecule to form an α,β-unsaturated intermediate.

Intramolecular Cyclization (Michael Addition): The amino group attacks the β-carbon of the unsaturated system.

Tautomerization/Aromatization: Rearrangement to form the stable naphthyridinone ring.

Role of Intermediates in Cyclization and Annulation Reactions

The intermediates in the formation of 5-Propyl-1,8-naphthyridin-2(1H)-one play a critical role in determining the reaction outcome and efficiency. The key intermediates are the initial adduct from the aldol (B89426) condensation and the subsequent α,β-unsaturated carbonyl compound. The stability and reactivity of these intermediates are influenced by the substituents on both reacting partners.

In the context of the Friedländer annulation, the formation of a Schiff base intermediate (imine) via condensation of the amino group with a carbonyl compound can also be a key step, particularly in multicomponent reactions. This imine can then undergo further reactions leading to the final product. For instance, in a pseudo-multicomponent reaction for the synthesis of functionalized imidazo[1,2-a]pyridines, an imine-type intermediate is formed from 2-aminopyridines and aldehydes. rsc.org

The cyclization step, which is an intramolecular Michael addition, is often the rate-determining step. The geometry and electronic properties of the α,β-unsaturated intermediate dictate the ease of this cyclization. The presence of the propyl group at the 5-position of the naphthyridine ring is introduced through the corresponding substitution on the initial 2-aminopyridine reactant. This substituent is unlikely to sterically hinder the cyclization process significantly but may have electronic effects on the reactivity of the pyridine ring.

Kinetic and Thermodynamic Aspects of Naphthyridinone Synthesis

The synthesis of substituted naphthyridinones can be subject to kinetic or thermodynamic control, which can influence the regioselectivity of the reaction, especially when using unsymmetrical ketones. numberanalytics.comwikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.orgmasterorganicchemistry.com This corresponds to the reaction pathway with the lowest activation energy. wikipedia.org In the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate formed by removing the most accessible α-hydrogen. wikipedia.org

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to an equilibrium between the possible products. libretexts.org Under these conditions, the most stable product, the thermodynamic product, will be the major component of the mixture. wikipedia.orgmasterorganicchemistry.com The thermodynamic enolate is generally the more substituted one. wikipedia.org

In a study on the Friedländer annulation to produce 2-substituted naphthyridines, it was observed that increasing the reaction temperature surprisingly led to higher regioselectivity, particularly when using the catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane). acs.org This suggests that the desired product is also the thermodynamically more stable one.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Base | Strong, sterically hindered | Weaker, less hindered |

| Product | Forms faster (lower activation energy) | More stable (lower Gibbs free energy) |

This table is a generalized representation based on principles of kinetic and thermodynamic control.

Solvent Effects and Catalysis in 5-Propyl-1,8-naphthyridin-2(1H)-one Chemistry

The choice of solvent and catalyst is paramount in the synthesis of 1,8-naphthyridinones, influencing reaction rates, yields, and in some cases, selectivity. researchgate.net

Catalysis: A variety of catalysts have been employed for the Friedländer synthesis of quinolines and naphthyridines. These include:

Base Catalysts: Traditional bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. organic-chemistry.org More recently, basic ionic liquids such as [Bmmim][Im] have been shown to be effective catalysts and solvents for the Friedländer reaction, allowing for greener reaction conditions. acs.org

Acid Catalysts: Lewis acids like In(OTf)₃ have proven to be highly effective in promoting the selective formation of the Friedländer product. rsc.org Brønsted acids such as p-toluenesulfonic acid have also been used. organic-chemistry.org

Amine Catalysts: Novel amine catalysts like TABO have demonstrated high reactivity and regioselectivity in Friedländer annulations with unmodified ketones. acs.orgorganic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts, such as sulfuric acid-modified PEG-6000 or Amberlyst-15 resin, offer advantages in terms of reusability and ease of product purification. nih.gov

Solvent Effects: The solvent can significantly impact the reaction by solvating the reactants and intermediates, and in some cases, by participating in the reaction mechanism.

Protic vs. Aprotic Solvents: The choice between protic and aprotic solvents can influence the tautomeric equilibrium of reactants and the stability of charged intermediates.

Polarity: Solvent polarity can affect the rate of reactions involving polar or charged species.

Solvent-Free Conditions: In line with the principles of green chemistry, many modern procedures for multicomponent reactions are being developed under solvent-free conditions, often with microwave assistance. rsc.orgmdpi.com

Water as a Solvent: The use of water as a solvent for the Friedländer reaction has been reported, offering a green and cost-effective alternative to organic solvents. The use of a choline (B1196258) hydroxide catalyst in water has been shown to be highly efficient, with hydrogen bonding playing a key role in facilitating the reaction. acs.orgnih.gov

Table 2: Influence of Catalysts and Solvents on Naphthyridinone Synthesis

| Catalyst Type | Example | Solvent | Key Advantages |

| Basic Ionic Liquid | [Bmmim][Im] | None (acts as solvent) | Green conditions, high yield, catalyst reusability acs.org |

| Amine Catalyst | TABO | Ethanol | High regioselectivity, mild conditions acs.org |

| Lewis Acid | In(OTf)₃ | Solvent-free | High selectivity for Friedländer product rsc.org |

| Biocompatible IL | Choline Hydroxide | Water | Green synthesis, excellent yield, simple workup nih.gov |

| Heterogeneous | Amberlyst-15 | Ethanol | Catalyst reusability nih.gov |

This table is illustrative and based on findings for the synthesis of the general 1,8-naphthyridine (B1210474) scaffold.

Stereochemical Control and Diastereoselective Pathways in Related Syntheses

While 5-Propyl-1,8-naphthyridin-2(1H)-one itself is an aromatic, achiral molecule, the introduction of stereocenters can occur during the synthesis of its hydrogenated derivatives, such as dihydronaphthyridinones. The control of stereochemistry in such cases is a significant synthetic challenge.

The formation of new stereocenters typically occurs during the cyclization or subsequent functionalization steps. For example, if a chiral active methylene compound is used, or if the cyclization creates new stereogenic centers, a mixture of diastereomers could be formed.

Diastereoselective synthesis of related heterocyclic systems often relies on:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the approach of the other reactant, leading to the preferential formation of one diastereomer.

Chiral Catalysts: The use of a chiral catalyst, such as a chiral phosphoric acid, can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. This has been demonstrated in the multicomponent synthesis of γ-lactam derivatives. nih.gov

Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters.

In the context of multicomponent reactions that form heterocyclic structures, it has been shown that multiple stereogenic centers can be generated with high diastereoselectivity under mild conditions. nih.gov The relative stereochemistry of the products is often determined by the transition state geometry of the key bond-forming steps.

For the synthesis of di- or tetrahydronaphthyridinone derivatives, achieving diastereoselectivity would likely involve a careful choice of reaction conditions, catalysts, and substrates to favor the formation of one particular diastereomer over others. The principles of kinetic and thermodynamic control can also be applied to influence the diastereomeric ratio of the products.

Computational Chemistry and Theoretical Modeling of 5 Propyl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure and inherent stability of 5-Propyl-1,8-naphthyridin-2(1H)-one. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and electrostatic potential.

For 5-Propyl-1,8-naphthyridin-2(1H)-one, quantum chemical calculations like Density Functional Theory (DFT) would be employed to map the electron density surface, highlighting the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen and the nitrogen atoms are expected to be regions of high electron density, while the amide proton would be electron-deficient. The addition of the electron-donating propyl group at the C5 position would subtly alter this distribution, influencing the molecule's polarity and intermolecular interactions.

Conformational Analysis and Molecular Geometry Optimization

While the 1,8-naphthyridin-2(1H)-one core is largely rigid and planar, the C5-propyl substituent introduces conformational flexibility. Conformational analysis is a computational method used to identify the different spatial arrangements of the atoms (conformers) and their relative energies. For the propyl group, rotation around the C-C single bonds gives rise to various staggered and eclipsed conformations.

Molecular geometry optimization is a computational process that determines the lowest-energy, and therefore most stable, three-dimensional structure of the molecule. Starting from an initial guessed geometry, the calculation algorithm iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the system. This would precisely define the preferred orientation of the propyl chain relative to the naphthyridinone ring system, providing a detailed structural model essential for further computational studies like docking or molecular dynamics.

Below is a table of crystallographic data for the parent compound, 1,8-naphthyridin-2(1H)-one monohydrate, which serves as a foundational reference for the geometry of the core scaffold.

| Parameter | Value |

| Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Crystal System | Monoclinic |

| a | 9.5413(9) Å |

| b | 17.1560(16) Å |

| c | 4.9954(4) Å |

| β | 95.19(2)° |

| Unit Cell Volume | 814.34(13) ų |

| π-π Stacking Distance | 3.246(1) Å |

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as a nucleophile or electron donor, while the LUMO is the innermost orbital without electrons and acts as an electrophile or electron acceptor. libretexts.org

For 5-Propyl-1,8-naphthyridin-2(1H)-one, FMO theory can predict its behavior in various chemical reactions. numberanalytics.com

HOMO: The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack. Calculations would reveal where the electron density is most available to be donated to an attacking electrophile.

LUMO: The energy and distribution of the LUMO would identify the sites most susceptible to nucleophilic attack. These are the regions where an incoming nucleophile can most favorably donate its electrons. pku.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

By analyzing the interaction between the FMOs of 5-Propyl-1,8-naphthyridin-2(1H)-one and a potential reactant, chemists can predict the feasibility, regioselectivity, and even the mechanism of reactions like cycloadditions or nucleophilic substitutions. numberanalytics.comnih.gov

| Term | Definition | Significance in Reactivity Prediction |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The primary site of interaction with electrophiles. The energy of the HOMO is related to the ionization potential and a molecule's nucleophilicity. libretexts.orgpku.edu.cn |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The primary site of interaction with nucleophiles. The energy of the LUMO is related to the electron affinity and a molecule's electrophilicity. libretexts.orgpku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high reactivity, low kinetic stability, and high polarizability. A large gap indicates high stability and low reactivity. |

Reaction Mechanism Studies through Computational Simulation

Computational simulations offer a way to map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves calculating the potential energy surface (PES) for the reacting system. By identifying the minimum energy pathways on this surface, researchers can locate and characterize transition states (the highest energy point along the reaction coordinate) and any intermediates.

For a reaction involving 5-Propyl-1,8-naphthyridin-2(1H)-one, computational chemists can model the approach of a reactant and calculate the energy changes as bonds are broken and formed. This allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. These simulations can also distinguish between competing reaction pathways, for instance, by comparing the activation energies of different potential mechanisms or exploring reactions on different potential energy surfaces (e.g., singlet and triplet states). nih.gov Such studies are crucial for optimizing reaction conditions and predicting reaction outcomes without the need for extensive empirical experimentation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, treating atoms as spheres and bonds as springs.

For 5-Propyl-1,8-naphthyridin-2(1H)-one, MD simulations can be used to:

Analyze Conformational Dynamics: Study the flexibility of the propyl group and the subtle vibrations of the rigid ring system in a solvent environment.

Simulate Interactions with Biomolecules: If the compound is being investigated as a potential drug, MD simulations can model its binding to a target protein or receptor. nih.gov These simulations reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and any conformational changes induced in the protein or the ligand upon binding. nih.gov

Model Behavior in Different Environments: MD can simulate the behavior of the molecule in various environments, such as in an aqueous solution or embedded within a lipid bilayer, which is crucial for understanding its solubility, membrane permeability, and aggregation properties. nih.govnih.gov

These simulations provide a temporal and spatial view of molecular interactions that is critical for applications in materials science and drug discovery.

Ligand-Based and Structure-Based Computational Approaches for Scaffold Derivatization

The 1,8-naphthyridin-2(1H)-one framework serves as a versatile scaffold for chemical derivatization to create new molecules with tailored properties. Computational approaches are central to guiding this process efficiently.

Structure-Based Design: This approach relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. For example, in the development of fluorescent ligands for the Cannabinoid Type 2 (CB2) receptor, molecular modeling was used on the 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. nih.gov The modeling helped predict how appending different linkers and fluorophores to the scaffold would affect the molecule's orientation within the receptor's binding pocket, guiding the synthesis of derivatives with improved binding affinity and selectivity. nih.gov Similarly, knowing the crystal structure of a target protein allows for the rational design of inhibitors that fit precisely into its active site. nih.gov

Ligand-Based Design: When the structure of the target is unknown, ligand-based methods are used. These approaches rely on the knowledge of other molecules (ligands) that are known to bind to the target. Techniques like "scaffold hopping" use computational searches to identify new core structures (scaffolds) that can mimic the shape and electronic properties of a known active molecule but with improved physicochemical characteristics. nih.gov By analyzing a set of active compounds, pharmacophore models can be built to define the essential 3D arrangement of features required for biological activity, which then serves as a template for designing new derivatives of the 5-Propyl-1,8-naphthyridin-2(1H)-one scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Propyl 1,8 Naphthyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 5-Propyl-1,8-naphthyridin-2(1H)-one , both ¹H and ¹³C NMR would provide critical information for the assignment of its atomic framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the aliphatic protons of the propyl group. The chemical shifts (δ) and coupling constants (J) would allow for the precise localization of each proton. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their connectivity. The protons of the propyl group would be observed in the upfield region, with the methylene (B1212753) protons adjacent to the aromatic ring appearing at a lower field than the terminal methyl protons due to deshielding effects.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the pyridone ring would be expected to resonate at a significantly downfield position (around δ 160-170 ppm). The aromatic and aliphatic carbons would also exhibit characteristic chemical shifts, allowing for a complete carbon skeleton map.

While specific experimental data for 5-Propyl-1,8-naphthyridin-2(1H)-one is not widely published, data for structurally related 1,8-naphthyridine (B1210474) derivatives can provide expected ranges for chemical shifts. researchgate.net

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For 5-Propyl-1,8-naphthyridin-2(1H)-one , with a molecular formula of C₁₁H₁₂N₂O, the expected exact mass would be approximately 188.0950 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this mass with high accuracy, thereby verifying the elemental composition.

The mass spectrum would display a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern can provide further structural information. For example, fragmentation might involve the loss of the propyl group or cleavage of the naphthyridine ring system, with the resulting fragment ions providing evidence for the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of 5-Propyl-1,8-naphthyridin-2(1H)-one would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1690 cm⁻¹ would be indicative of the C=O stretching vibration of the pyridone ring. The N-H stretching vibration of the lactam would likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations would be found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 1,8-naphthyridin-2(1H)-one core is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The spectrum would likely exhibit π → π* transitions, and potentially n → π* transitions associated with the carbonyl group and nitrogen atoms. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound.

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic techniques are essential for the separation, purification, and quantification of compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like 5-Propyl-1,8-naphthyridin-2(1H)-one . A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a suitable buffer, would likely be effective for its separation and quantification. The retention time would be a characteristic parameter for the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC): Depending on its volatility and thermal stability, gas chromatography could also be employed. If the compound is sufficiently volatile, GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification.

Chemical Reactivity and Derivatization of the 5 Propyl 1,8 Naphthyridin 2 1h One Scaffold

Electrophilic Aromatic Substitution Reactions on the Naphthyridinone Core

Electrophilic aromatic substitution (SEAr) reactions introduce functional groups onto the aromatic core, and their success is highly dependent on the electron density of the ring system. wikipedia.orgwikipedia.org The 1,8-naphthyridinone nucleus is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene. wikipedia.org However, the pyridinone ring, particularly with the influence of the lactam function and the C5-propyl group, presents a different electronic environment than the pyridine (B92270) ring.

The -NH group of the pyridinone ring can donate electron density into the ring, thereby activating it towards electrophilic substitution. Conversely, the carbonyl group is electron-withdrawing. The C5-propyl group is an electron-donating alkyl group, which further activates the pyridine ring for electrophilic attack. Therefore, substitution is most likely to occur on the pyridine ring at positions ortho and para to the propyl group (C6 and C4, though C4 is part of the pyridinone ring) and on the pyridinone ring at the position ortho to the -NH group (C3).

Common electrophilic substitution reactions include:

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the naphthyridinone core. wikipedia.org For instance, bromination has been shown to occur at the C-6 position in some 1,8-naphthyridinone derivatives, which can enhance biological activity. mdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group. masterorganicchemistry.com The strongly acidic conditions can protonate the ring nitrogens, further deactivating the system, which often requires harsh reaction conditions. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. masterorganicchemistry.com

The precise location of substitution depends on a delicate balance of electronic and steric effects.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 6-Halo-5-propyl-1,8-naphthyridin-2(1H)-one | The C5-propyl group activates the C6 position. The pyridinone ring is generally less reactive to EAS. |

| Nitration | HNO3/H2SO4 | 6-Nitro-5-propyl-1,8-naphthyridin-2(1H)-one | Similar to halogenation, the C6 position is activated. Harsh conditions may be required. |

Nucleophilic Additions and Substitutions on the Ring System

The electron-deficient nature of the naphthyridine rings makes them susceptible to nucleophilic attack. ontosight.ai

Nucleophilic Addition: The carbonyl group at the C2 position is a prime site for nucleophilic addition reactions. smolecule.com

Nucleophilic Aromatic Substitution (SNAr): While direct substitution on the hydrogen-bearing carbons is difficult, the reactivity can be enhanced by converting the lactam at C2 into a better leaving group. Treatment of the 1,8-naphthyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 2-chloro-1,8-naphthyridine. This chloro-derivative is then highly activated for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position. nih.gov

Table 2: Nucleophilic Substitution Reactions

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Chlorination | POCl3 | 2-Chloro-5-propyl-1,8-naphthyridine |

| 2 | Amination | R-NH2 | 2-Amino-5-propyl-1,8-naphthyridine derivative |

| 2 | Alkoxylation | R-OH, Base | 2-Alkoxy-5-propyl-1,8-naphthyridine derivative |

Oxidation and Reduction Chemistry of 5-Propyl-1,8-naphthyridin-2(1H)-one

The oxidation and reduction of the 5-Propyl-1,8-naphthyridin-2(1H)-one scaffold can lead to significant structural modifications.

Oxidation: The pyridine nitrogen atom can be oxidized to form an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. The propyl side chain could potentially be oxidized at the benzylic-like position under strong oxidizing conditions, although this may be accompanied by ring oxidation.

Reduction: The pyridinone ring contains a lactam functionality which can be reduced. Catalytic hydrogenation, for example, could potentially reduce the C=C bond within the pyridinone ring or even reduce the carbonyl group, similar to the reduction of related lactam systems. nih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) might reduce the amide carbonyl.

Functionalization at the Propyl Moiety and Other Peripheral Positions

Modifications can also be introduced at the peripheral positions of the molecule, including the propyl group.

Propyl Group Functionalization: The propyl chain can be functionalized using standard aliphatic chemistry. For instance, free-radical halogenation using N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom, likely at the carbon adjacent to the aromatic ring (the benzylic-like position), which can then be displaced by various nucleophiles.

Functionalization at Other Positions: As mentioned, positions like C6 and C7 are viable sites for introducing substituents. mdpi.comresearchgate.net This can often be achieved through multi-step synthetic sequences, starting from appropriately substituted precursors before the final cyclization to form the naphthyridinone ring.

Design and Synthesis of Novel 5-Propyl-1,8-naphthyridin-2(1H)-one Derivatives

The synthesis of novel derivatives of 5-Propyl-1,8-naphthyridin-2(1H)-one is a key area of research, driven by the diverse biological activities of the 1,8-naphthyridine (B1210474) scaffold. researchgate.netnih.gov Synthetic strategies often involve building the heterocyclic core from acyclic or simpler heterocyclic precursors.

The Friedländer annulation is a widely used method for constructing the 1,8-naphthyridine skeleton, which involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govacs.org To synthesize the target compound, one would start with a 2-aminopyridine-3-carbaldehyde and react it with a ketone that would provide the propyl group and the rest of the second ring.

Other methods include ring-expansion reactions of substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. rsc.orgkthmcollege.ac.in The design of new derivatives often focuses on introducing various substituents at positions such as C3, C6, and C7 to explore structure-activity relationships for therapeutic applications like cannabinoid receptor agonists or antihistamines. rsc.orgnih.gov

Table 3: Examples of Synthesized 1,8-Naphthyridin-2(1H)-one Derivatives

| Derivative Type | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| 3-Carboxamide derivatives | Multi-step synthesis from substituted pyridines | Cannabinoid-2 receptor agonists | nih.gov |

| Polyfunctionally substituted naphthyridinones | Intramolecular cyclization of aminopyridone derivatives | Precursors for further chemical synthesis | semanticscholar.org |

| 7-Amino substituted derivatives | Reaction of aminopyridones with ethyl cyanoacetate | Building blocks for complex molecules | researchgate.net |

Polymerization and Materials Chemistry Applications of Naphthyridinone-based Monomers

While the direct polymerization of 5-Propyl-1,8-naphthyridin-2(1H)-one has not been extensively reported, the 1,8-naphthyridine core is known for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors due to its electronic and photophysical properties. ontosight.aiacs.orgkthmcollege.ac.in

To be used as a monomer, the 5-Propyl-1,8-naphthyridin-2(1H)-one molecule would need to be functionalized with polymerizable groups. For example, vinyl, acrylate (B77674), or ethynyl (B1212043) groups could be introduced onto the aromatic ring or at the end of the propyl chain. Another strategy would be to introduce functional groups that can participate in polycondensation reactions, such as hydroxyl, amino, or carboxylic acid groups.

The resulting polymers could possess interesting properties:

Thermal Stability: The rigid, heterocyclic nature of the naphthyridinone unit could impart high thermal stability to the polymer backbone. researchgate.net

Optical Properties: The conjugated system of the naphthyridinone core suggests that polymers incorporating this moiety could have useful fluorescent or electroluminescent properties.

Coordination Chemistry: The nitrogen atoms of the naphthyridine ring can act as ligands for metal ions, opening up possibilities for creating coordination polymers and metallo-supramolecular assemblies. wikipedia.org

Table 4: Potential Polymerization Strategies

| Monomer Functionalization | Polymerization Type | Potential Polymer Properties |

|---|---|---|

| Introduction of a vinyl or acrylate group | Chain-growth polymerization (e.g., free radical) | Thermoplastics with potential optical applications |

| Introduction of two reactive groups (e.g., -OH, -COOH, -NH2) | Step-growth polymerization (e.g., polycondensation) | High-performance polymers (e.g., polyesters, polyamides) with high thermal stability |

Sustainable Chemistry and Green Synthesis Considerations for 5 Propyl 1,8 Naphthyridin 2 1h One

Solvent-Free and Aqueous Reaction Media Approaches

Traditional organic syntheses often rely on volatile, toxic, and non-renewable organic solvents, which contribute significantly to chemical waste and environmental pollution. A key aspect of green chemistry is the replacement of these solvents with more benign alternatives, such as water, or eliminating them entirely in solvent-free (neat) reactions.

For the synthesis of the 1,8-naphthyridine (B1210474) scaffold, the Friedländer annulation is a common and effective method. organic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an active methylene (B1212753) group. Recent advancements have demonstrated that this transformation can be successfully performed in aqueous media. dcu.ienih.gov Performing the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one in water offers numerous advantages:

Environmental Safety: Water is non-toxic, non-flammable, and readily available.

Enhanced Reactivity: The hydrophobic effect in water can sometimes accelerate reaction rates by bringing nonpolar reactants together.

A plausible aqueous synthesis for 5-Propyl-1,8-naphthyridin-2(1H)-one would involve the reaction of 2-amino-6-propylpyridine with a suitable partner like ethyl acrylate (B77674). The reaction can be promoted by biocompatible catalysts such as choline (B1196258) hydroxide (B78521) (ChOH) in water, which has been shown to be highly effective for gram-scale synthesis of 1,8-naphthyridines. nih.gov

Solvent-free reactions represent another highly desirable green alternative. By heating a mixture of reactants without any solvent, waste is dramatically reduced. This approach is often coupled with microwave or ultrasonic irradiation to provide the necessary energy for the reaction to proceed efficiently. For naphthyridinone production, a solvent-free approach could involve heating the neat reactants in the presence of a solid-supported catalyst.

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Alternative energy sources are a cornerstone of green chemistry, offering significant improvements over conventional heating methods. Microwave (MW) irradiation and ultrasound (sonication) are two prominent technologies that can accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions. rsc.org

Microwave-Assisted Synthesis: Microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technique has been successfully applied to the synthesis of various 1,8-naphthyridine derivatives, drastically reducing reaction times from hours to minutes. nih.govresearchgate.net For the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one, microwave assistance could be employed in the cyclization step, leading to a more energy-efficient and rapid process compared to conventional refluxing.

Ultrasonic-Assisted Synthesis: Ultrasonication utilizes the energy of sound waves to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. nih.gov Ultrasound has been effectively used for the synthesis of 1,8-naphthyridine derivatives, demonstrating improved efficiency over classical methods. organic-chemistry.orgnih.gov Applying this technique to the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one could lead to shorter reaction times and higher yields, particularly in heterogeneous reaction systems.

| Method | Energy Source | Typical Reaction Time | Typical Yield | Reference Analogue |

| Conventional Heating | Thermal (Oil Bath) | 6-24 hours | 60-80% | 1,8-Naphthyridine derivatives |

| Microwave Irradiation | Electromagnetic | 5-30 minutes | 85-95% | Substituted 1,8-naphthyridines nih.gov |

| Ultrasonic Irradiation | Acoustic Cavitation | 25-60 minutes | 88-94% | Pyrazole-fused 1,8-naphthyridines organic-chemistry.org |

Catalyst Recycling and Reusability in Naphthyridinone Production

The use of catalysts is inherently green as they are used in small amounts and increase reaction efficiency. However, the sustainability of a catalytic process is greatly enhanced if the catalyst can be easily recovered and reused over multiple cycles. This is particularly true for heterogeneous catalysts (solid-phase) or catalysts dissolved in immiscible phases, which can be separated from the reaction mixture by simple filtration or phase separation, avoiding complex and wasteful purification steps.

For the production of 1,8-naphthyridinones, several reusable catalytic systems have been reported. For instance, a magnetic core-shell catalyst (SiO2/Fe3O4) has been used for the multicomponent synthesis of 1,8-naphthyridines in aqueous solution, allowing for easy recovery with an external magnet and reuse for several cycles with minimal loss of activity. Similarly, novel layered double hydroxide (LDH)-based nanocatalysts have demonstrated excellent stability and reusability over four or more consecutive cycles in related heterocyclic syntheses.

The application of such a recyclable catalyst to the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one would significantly improve the process's green credentials by reducing catalyst waste and cost.

| Catalyst System | Reaction | Cycle 1 Yield | Cycle 2 Yield | Cycle 3 Yield | Cycle 4 Yield |

| SiO2/Fe3O4 | Multicomponent 1,8-naphthyridine synthesis | 95% | 94% | 92% | 92% |

| LDH@CuI | Pyrazole synthesis | 93% | 93% | 92% | 91% |

Atom Economy and E-Factor Analysis of Synthetic Routes

To quantify the "greenness" of a chemical reaction, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed.

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. The calculation is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher atom economy indicates a more efficient reaction with less waste generated as byproducts. Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions have lower values.

C₈H₁₂N₂ + C₅H₈O₂ → C₁₁H₁₂N₂O + C₂H₅OH + H₂

MW of 5-Propyl-1,8-naphthyridin-2(1H)-one: 188.23 g/mol

MW of 2-amino-6-propylpyridine: 136.20 g/mol

MW of ethyl acrylate: 100.12 g/mol

% Atom Economy = (188.23 / (136.20 + 100.12)) x 100% = 79.6%

This value indicates that, even in a 100% yield scenario, over 20% of the reactant mass is converted into byproducts (ethanol and hydrogen gas). Green chemistry encourages designing synthetic routes that maximize atom economy, for example, through cycloaddition reactions.

E-Factor: Developed by Roger Sheldon, the E-Factor is a more practical metric that considers the total mass of waste produced for a given mass of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes byproducts, unreacted starting materials, solvents, and catalyst losses. The ideal E-Factor is 0. Unlike atom economy, the E-Factor accounts for reaction yield and process efficiency. For the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one, the E-Factor would be significantly improved by:

Using a solvent-free method or water instead of organic solvents.

Employing a recyclable catalyst to minimize catalyst waste.

Optimizing reaction conditions to achieve a high yield and conversion, reducing waste from unreacted starting materials.

Alternative Energy Sources in Chemical Transformations

The use of alternative energy sources is a critical component of making chemical transformations more sustainable. As discussed previously, microwave irradiation and ultrasonication are powerful tools for enhancing chemical reactions. Their primary advantage from an energy perspective is the efficiency of energy transfer.

Conventional heating relies on conduction and convection, which is slow and can lead to uneven temperature distribution and the formation of unwanted side products. In contrast:

Ultrasonic energy promotes reactions at ambient temperature and pressure through cavitation, avoiding the need for bulk heating of the reaction mixture, thus saving significant energy. rsc.org

By applying these alternative energy sources to the synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one, it is possible to not only accelerate the reaction but also to reduce the carbon footprint associated with the energy consumption of the manufacturing process. These technologies are scalable and are increasingly being adopted in industrial processes to achieve greener and more cost-effective chemical production.

Future Perspectives in the Academic Chemistry of 5 Propyl 1,8 Naphthyridin 2 1h One

Emerging Synthetic Methodologies and Technologies

The synthesis of the 1,8-naphthyridin-2(1H)-one core has traditionally relied on methods like the Friedländer condensation. However, the future synthesis of 5-Propyl-1,8-naphthyridin-2(1H)-one and its derivatives will likely leverage more advanced and sustainable technologies. Recent achievements in the synthesis of 1,8-naphthyridines include multicomponent reactions (MCRs), metal-catalyzed syntheses, and innovative ring expansion strategies. kthmcollege.ac.in

Future synthetic approaches could focus on:

Green Chemistry Protocols: Implementing greener versions of the Friedländer reaction or developing entirely new pathways that reduce waste and avoid harsh reagents. kthmcollege.ac.in

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of the target compound.

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times and improve yields for key cyclization or functionalization steps. researchgate.net

Catalytic C-H Activation: Direct functionalization of the naphthyridinone core, avoiding the need for pre-functionalized starting materials, represents a highly atom-economical approach to creating derivatives.

Table 1: Comparison of Synthetic Methodologies for Naphthyridinone Synthesis

| Methodology | Traditional Approach (e.g., Classical Condensation) | Emerging Approach | Potential Advantage for 5-Propyl-1,8-naphthyridin-2(1H)-one |

|---|---|---|---|

| Reaction Type | Stepwise condensation and cyclization | Multicomponent Reaction (MCR) kthmcollege.ac.in | Increased efficiency and molecular diversity in a single step. |

| Catalysis | Often requires stoichiometric strong acids/bases | Metal-catalyzed cross-coupling/annulation kthmcollege.ac.in | Milder reaction conditions and broader functional group tolerance. |

| Process | Batch processing | Continuous Flow Chemistry | Enhanced safety, scalability, and process control. |

| Energy Input | Conventional heating (hours to days) | Microwave Irradiation researchgate.net | Rapid reaction times and potentially higher yields. |

Advancements in Mechanistic Understanding and Computational Prediction

Computational chemistry is an increasingly indispensable tool in modern chemical research. For 5-Propyl-1,8-naphthyridin-2(1H)-one, computational studies can provide profound insights into its structure, reactivity, and potential applications before extensive lab work is undertaken. In silico prediction tools are already used to assess the properties of new 1,8-naphthyridine (B1210474) derivatives. rsc.orgresearchgate.net

Future research directions include:

Density Functional Theory (DFT) Calculations: To model reaction pathways for its synthesis, predict spectroscopic properties (NMR, IR, UV-Vis), and understand the electronic structure, including the impact of the 5-propyl group.

Molecular Docking: To predict the binding affinity and mode of interaction of 5-Propyl-1,8-naphthyridin-2(1H)-one with various biological targets, such as enzymes or DNA, guiding its development in medicinal chemistry. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a library of its derivatives with their chemical or biological activity, accelerating the discovery of lead compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for evaluating its drug-likeness. researchgate.net

Table 2: Application of Computational Tools in the Study of 5-Propyl-1,8-naphthyridin-2(1H)-one

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| DFT (e.g., Gaussian, ORCA) | Mechanistic Investigation | Transition state energies, reaction coordinates. |

| Molecular Docking (e.g., AutoDock) | Target Binding Prediction rsc.org | Binding free energy, interaction poses with proteins/nucleic acids. |

| ADMET/Pharmacokinetic Simulators | Drug-Likeness Assessment researchgate.net | Bioavailability, metabolic stability, potential toxicity. |

| PASS (Prediction of Activity Spectra) | Biological Activity Prediction rsc.org | Probability of various biological activities based on structure. |

Development of Novel Spectroscopic and Analytical Probes for Naphthyridinones

Naphthyridine derivatives are known for their interesting photophysical properties, with some being utilized as fluorescent probes and components in organic light-emitting diodes (OLEDs). nih.govontosight.ai The future development of 5-Propyl-1,8-naphthyridin-2(1H)-one in this area is promising. The core structure possesses intrinsic fluorescence that can be tuned by chemical modification.

Key future explorations involve:

Fluorogenic Probes: Synthesizing derivatives that exhibit a change in fluorescence (e.g., "turn-on" or "turn-off" response) upon binding to specific analytes like metal ions, reactive oxygen species, or biomolecules.

DNA Intercalators and Binders: The planar naphthyridinone ring is well-suited for interaction with DNA. nih.gov Research could focus on developing 5-Propyl-1,8-naphthyridin-2(1H)-one-based probes for DNA detection and imaging, potentially with enhanced sensitivity and specificity compared to existing dyes. nih.gov